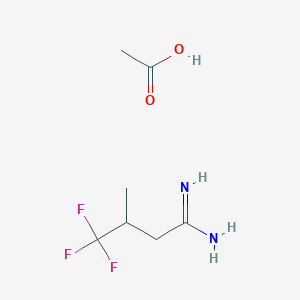

Acetic acid;4,4,4-trifluoro-3-methylbutanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Acetic acid;4,4,4-trifluoro-3-methylbutanimidamide” is a chemical compound with the molecular formula C7H13F3N2O2 and a molecular weight of 214.188. It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4,4-trifluoro-3-methylbut-1-ene-1,1-diamine acetate . The InChI code is 1S/C5H9F3N2.C2H4O2/c1-3(2-4(9)10)5(6,7)8;1-2(3)4/h2-3H,9-10H2,1H3;1H3,(H,3,4) .It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties are not available in the sources I found.

科学的研究の応用

Biochemical Production from Acetic Acid

- Enhanced Biofuel Production : Acetic acid can be utilized as a sole carbon source for biochemical production, despite its toxicity and low energy content. In a study by Song et al. (2018), metabolic engineering in Escherichia coli was used to increase acetate utilization and isobutanol production, with up to a 26% increase in isobutanol production observed. This represents a novel approach for producing isobutanol from acetate, highlighting acetic acid's potential in biofuel production (Song et al., 2018).

Acetic Acid Synthesis

- Acetic Acid via Methanol Hydrocarboxylation : Qian et al. (2016) reported a method for synthesizing acetic acid from renewable CO2, methanol, and H2, using a Ru–Rh bimetallic catalyst. This method addresses challenges in reaction selectivity and activity, representing significant progress in synthetic chemistry and offering a new pathway for acetic acid production and CO2 transformation (Qian et al., 2016).

Chromatography and Mass Spectrometry

- Improving HILIC-ESI/MS/MS Sensitivity : Shou and Naidong (2005) explored the use of acetic acid in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS). They found that adding acetic acid to mobile phases containing trifluoroacetic acid (TFA) significantly enhanced signal sensitivity for basic compounds, maintaining chromatography integrity and proving effective for high-throughput bioanalysis (Shou & Naidong, 2005).

Biological and Environmental Research

- Microbial Adaptation and Tolerance : Palma et al. (2018) discussed the significance of acetic acid as a microbial growth inhibitor in the food industry and its role in yeast metabolism in biotechnological processes. Their review provided insights into the molecular targets, signaling pathways, and mechanisms behind yeast tolerance to acetic acid, crucial for both spoilage prevention in acidic foods and the engineering of industrial yeast strains (Palma et al., 2018).

Educational Applications

- Classroom Chemistry Demonstrations : Baddock and Bucat (2008) employed acetic acid in a classroom demonstration to teach the concept of weak acids. Their study emphasized the role of the teacher in conducting cognitive conflict demonstrations and highlighted the need for improved methods to enhance student understanding and learning outcomes (Baddock & Bucat, 2008).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

acetic acid;4,4,4-trifluoro-3-methylbutanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.C2H4O2/c1-3(2-4(9)10)5(6,7)8;1-2(3)4/h3H,2H2,1H3,(H3,9,10);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQOJDZAIKVMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=N)N)C(F)(F)F.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;4,4,4-trifluoro-3-methylbutanimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)

![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)

![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)

![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)

![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)